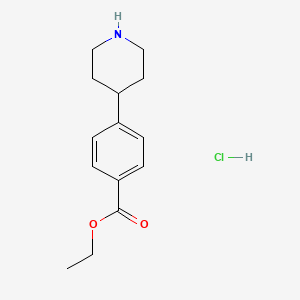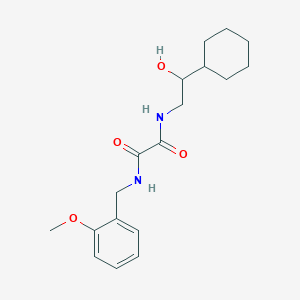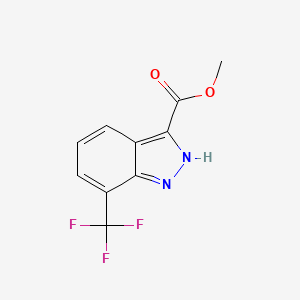
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of compounds containing the trifluoromethyl group.Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the solubility, stability, and reactivity of trifluoromethyl-containing compounds.科学的研究の応用
Antitumor Activity
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, compounds have shown activity against L-1210 and P388 leukemia, indicating the potential of these derivatives in cancer treatment research. This illustrates the compound's relevance in developing novel therapeutic strategies against cancer (Stevens et al., 1984).
Supramolecular Interactions
The structure and supramolecular interactions of this compound and related compounds have been explored through techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies provide insights into the compound's behavior and interactions at the molecular level, which is crucial for the design of materials and pharmaceuticals with specific properties (Teichert et al., 2007).
Click Chemistry Applications
Research into the applications of click chemistry, where this compound could potentially be involved, highlights the technique's versatility in creating a wide array of substances, including polymers and pharmaceuticals. This area of study emphasizes the practicality and reliability of using such compounds in synthesizing new materials and drugs with high specificity and efficiency (Kolb & Sharpless, 2003).
Anticancer and Antibacterial Activities
The compound's derivatives have been synthesized and tested for their anticancer and antibacterial activities. This research points towards the potential use of these derivatives in developing new treatments for cancer and bacterial infections, showcasing the compound's application in medicinal chemistry (Salehi et al., 2016).
作用機序
Target of Action
Compounds containing trifluoromethyl groups have been found in various fda-approved drugs . These compounds often exhibit numerous pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets in unique ways due to the presence of the trifluoromethyl group . The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s worth noting that the microbial degradation of fluorinated drugs has been studied, and these drugs can have impacts on various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs , which could potentially impact the bioavailability of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate.
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities .
Action Environment
It’s worth noting that the trifluoromethyl group can enhance the stability of drugs , which could potentially influence the compound’s action under various environmental conditions.
Safety and Hazards
Trifluoromethyl-containing compounds can be hazardous. For example, methyl trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin burns, eye damage, and respiratory irritation .
将来の方向性
Trifluoromethyl-containing compounds have found use in various fields, including pharmaceuticals and agrochemicals . The development of new potent and target-specific drugs containing the trifluoromethyl group is an emerging area of research . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
特性
IUPAC Name |
methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLGIIAPUGJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
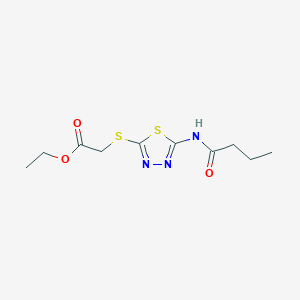
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)
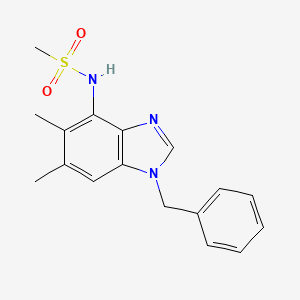
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)
![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
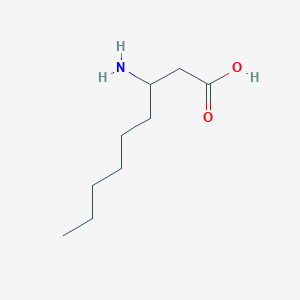
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)

